Crovatin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C21H26O6 |

|---|---|

分子量 |

374.4 g/mol |

IUPAC名 |

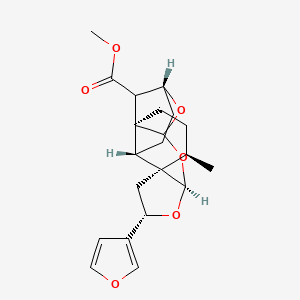

methyl (1S,4R,5R,7S,9R,13R,16R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate |

InChI |

InChI=1S/C21H26O6/c1-11-5-7-20-15-4-3-13(16(20)17(22)23-2)25-18(20)27-19-21(11,15)9-14(26-19)12-6-8-24-10-12/h6,8,10-11,13-16,18-19H,3-5,7,9H2,1-2H3/t11-,13-,14+,15+,16?,18?,19-,20+,21-/m1/s1 |

InChIキー |

GRJSIUBKDJRQIL-IFXFPHGRSA-N |

異性体SMILES |

C[C@@H]1CC[C@@]23[C@H]4[C@@]15C[C@H](O[C@@H]5OC2O[C@@H](C3C(=O)OC)CC4)C6=COC=C6 |

正規SMILES |

CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6 |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to Crocetin: From Natural Sources to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin (B7823005), a natural apocarotenoid dicarboxylic acid, is a molecule of significant interest in the pharmaceutical and nutraceutical industries. It is the central core of crocins, the water-soluble carotenoids responsible for the vibrant color of saffron.[1] Possessing a range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects, crocetin is a promising candidate for therapeutic development.[2][3] This technical guide provides an in-depth overview of the natural sources of crocetin, detailed methodologies for its extraction and quantification, and an exploration of the key signaling pathways it modulates.

Natural Sources of Crocetin

Crocetin is primarily found in the plant kingdom, often as a component of its glycosylated derivatives, crocins. The most commercially significant sources are:

-

Saffron (Crocus sativus L.): The dried stigmas of the saffron crocus are the most well-known and historically significant source of crocetin.[4] Saffron's quality and bioactive content, including crocins which are hydrolyzed to crocetin, can vary based on the cultivar and growing conditions.[5][6] Crocetin constitutes approximately 14% of saffron's total dry matter.[5]

-

Gardenia jasminoides Ellis (Cape Jasmine): The fruits of Gardenia jasminoides are a rich and more economical source of crocetin and crocins compared to saffron.[2][7] This has made gardenia a preferred raw material for the commercial extraction of these compounds.[2]

-

Other Sources: Crocetin and its derivatives have also been identified in other plant species, including Nyctanthes arbor-tristis and Buddleja species, although they are not typically used for commercial extraction due to lower concentrations.

Quantitative Data on Crocetin and Crocin (B39872) Content

The concentration of crocetin and its parent compounds, crocins, varies among natural sources. The following tables summarize reported values.

| Natural Source | Plant Part | Compound | Concentration | Reference |

| Crocus sativus L. | Stigmas | Crocins | 6-16% of dry matter | [5] |

| Crocus sativus L. | Stigmas | Crocetin | ~14% of dry matter | [5] |

| Gardenia jasminoides Ellis | Fruit | Crocin I | 57.679 ± 0.95 mg/g | [8] |

| Gardenia jasminoides Ellis | Fruit | Total Crocetin (as aglycone) | 3.4 µmol/g of dried fruit | [9] |

Extraction of Crocetin and Crocins

The extraction of crocetin from its natural sources can be achieved through various methods, each with its own advantages in terms of efficiency, yield, and environmental impact. As crocetin is often present as water-soluble crocins, extraction strategies frequently target these glycosylated forms first, followed by a hydrolysis step to yield the crocetin aglycone.

Conventional Solvent Extraction

This is a widely used method due to its simplicity.

-

Principle: Utilizes solvents to dissolve crocins from the plant matrix.

-

Common Solvents: Ethanol-water mixtures (e.g., 50-80% ethanol), methanol-water mixtures.[7][10]

-

General Procedure:

-

The dried plant material (saffron stigmas or gardenia fruits) is powdered.

-

The powder is macerated in the chosen solvent with stirring.

-

The mixture is then centrifuged or filtered to separate the extract.

-

The extraction process may be repeated multiple times to maximize yield.

-

The solvent is evaporated to obtain the crude extract.

-

Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to enhance the extraction process.

-

Principle: The acoustic cavitation generated by ultrasound disrupts cell walls, facilitating the release of intracellular compounds and enhancing mass transfer.

-

Advantages: Reduced extraction time and solvent consumption, and often higher yields compared to conventional methods.

-

Optimized Conditions (Saffron): A study on UAE of saffron found optimal conditions to be a 58.58% ethanol (B145695) concentration, 6.85 minutes of extraction time, a 0.82 duty cycle, and 91.11% ultrasonic amplitude.[11]

Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.

-

Principle: Supercritical CO₂ has properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid. Its solvating power can be tuned by altering pressure and temperature.

-

Advantages: Provides clean extracts with no residual organic solvents. The selectivity can be modified by adding co-solvents.

-

Considerations: Pure supercritical CO₂ is non-polar and thus more suitable for extracting non-polar compounds. For polar molecules like crocins, a polar co-solvent such as methanol (B129727) or water is required.[3]

Enzyme-Assisted Extraction (EAE)

EAE utilizes enzymes to break down the plant cell wall, thereby improving the release of target compounds.

-

Principle: Enzymes like cellulases, pectinases, and hemicellulases degrade the structural components of the cell wall.

-

Application: Can be used as a standalone method or in conjunction with other extraction techniques to improve efficiency. In one study, Celluclast® 1.5 L was used for the enzymatic hydrolysis of crocins from gardenia fruit waste to produce crocetin.[12]

Hydrolysis of Crocins to Crocetin

To obtain pure crocetin, the extracted crocins must be hydrolyzed.

-

Acid or Alkaline Hydrolysis: This involves treating the crocin-rich extract with an acid or a base to cleave the glycosidic bonds.

-

Enzymatic Hydrolysis: This method uses enzymes like β-glucosidases for a more specific and milder hydrolysis.

Experimental Protocols

Protocol for Solvent Extraction and Crystallization of Crocin from Saffron

This protocol is adapted from a method for obtaining high-purity crocin crystals.[7]

-

Sample Preparation: Grind 10 g of dried saffron stigmas into a fine powder.

-

Extraction:

-

Suspend the saffron powder in 25 mL of 80% ethanol at 0°C.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction on the pellet with fresh solvent for a total of eight extractions.

-

-

Crystallization:

-

Combine all supernatants.

-

Store the resulting solution in a sealed, thick-walled glass container in the dark at -5°C for 24 days to allow for crystallization.

-

-

Purification (Recrystallization):

-

Collect the initial crystals.

-

Dissolve the crystals in a minimal amount of 80% ethanol.

-

Repeat the crystallization step at -5°C to obtain higher purity crocin.

-

Protocol for Ultrasound-Assisted Extraction of Crocin from Gardenia

This protocol is based on optimized conditions for extracting crocin from Gardenia jasminoides fruits.[10]

-

Sample Preparation: Prepare a pulp from dried gardenia fruits.

-

Extraction:

-

Mix the gardenia pulp with a 56% ethanol solution at a solid-to-solvent ratio of 24% (w/v).

-

Place the mixture in an ultrasonic bath.

-

Apply ultrasound at a controlled temperature of 55°C for 57 minutes.

-

-

Post-Extraction:

-

Filter the extract to remove solid particles.

-

The resulting extract can be used for quantification or further processing.

-

Quantification of Crocetin and Crocins

Accurate quantification of crocetin and crocins is essential for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the separation and quantification of individual crocins and crocetin.[13]

-

Principle: Reversed-phase HPLC separates compounds based on their polarity. A C18 column is typically used with a mobile phase gradient of an aqueous solvent (often with a modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol).

-

Detection: A UV-Vis or photodiode array (PDA) detector is set to the maximum absorbance wavelength of crocins and crocetin, which is around 440 nm.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection Wavelength | 440 nm |

UV-Visible Spectrophotometry

This method provides a rapid and simple way to estimate the total crocin content.

-

Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.

-

Procedure:

-

Prepare a standard solution of crocetin or crocin of known concentration.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which is approximately 440 nm for crocins and around 423 nm for crocetin in certain solvents.[14][15]

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the sample extract and determine its concentration using the calibration curve.

-

Signaling Pathways Modulated by Crocetin

Crocetin exerts its diverse pharmacological effects by modulating multiple cellular signaling pathways.

Anti-Cancer Effects

Crocetin has been shown to inhibit the growth and proliferation of various cancer cells through several mechanisms.[1]

-

Inhibition of Proliferation and Induction of Apoptosis: Crocetin can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. It has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[16]

-

PI3K/Akt Signaling Pathway: In some cancer models, crocetin has been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2]

-

MAPK Signaling Pathway: Crocetin can modulate the mitogen-activated protein kinase (MAPK) pathway. For instance, it has been shown to activate p38 MAPK in colorectal cancer cells, leading to suppressed growth and migration.[17]

Diagram of Crocetin's Anti-Cancer Signaling Pathways:

Caption: Crocetin's anti-cancer effects via PI3K/Akt inhibition and MAPK activation.

Anti-Inflammatory Effects

Crocetin exhibits potent anti-inflammatory properties by targeting key inflammatory pathways.

-

NF-κB Signaling Pathway: Crocetin can inhibit the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation.[18] It achieves this by preventing the phosphorylation and degradation of IκB-α, which keeps NF-κB sequestered in the cytoplasm.[4][10]

-

MAPK Signaling Pathway: Crocetin has been shown to modulate MAPK pathways involved in inflammation. For instance, it can inhibit the phosphorylation of JNK and p38 MAPKs in response to inflammatory stimuli.[2][10]

-

Nrf2/HO-1 Pathway: Crocetin can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense mechanisms.[10][19]

Diagram of Crocetin's Anti-Inflammatory Signaling Pathways:

References

- 1. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crocetin confers neuroprotection and is anti-inflammatory in rats with induced glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Crocetin protects against cardiac hypertrophy by blocking MEK-ERK1/2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Crocetin Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF-κB/iNOS Pathway and Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crocetin promotes angiogenesis in human endothelial cells through PI3K-Akt-eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances on the anti-tumor mechanisms of the carotenoid Crocin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Role of crocin in several cancer cell lines: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ovid.com [ovid.com]

- 19. Frontiers | Crocetin: A Systematic Review [frontiersin.org]

The Biosynthesis of Crocetin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocetin (B7823005), a C20 apocarotenoid, is a valuable natural product with significant applications in the pharmaceutical, food, and cosmetic industries. It is the core molecule of crocins, the water-soluble pigments responsible for the vibrant color of saffron. Understanding the intricate biosynthetic pathway of crocetin in plants is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the core crocetin biosynthesis pathway, detailing the key enzymatic steps, subcellular localization of the involved enzymes, and relevant experimental methodologies for its study. The information is presented to aid researchers and professionals in the fields of plant biology, biochemistry, and drug development in their efforts to harness and optimize the production of this important bioactive compound.

The Core Biosynthetic Pathway of Crocetin

The biosynthesis of crocetin originates from the C40 carotenoid, zeaxanthin (B1683548), which is produced via the methylerythritol 4-phosphate (MEP) pathway in plastids. The pathway to crocetin involves a series of enzymatic reactions that cleave the zeaxanthin backbone and subsequently modify the resulting apocarotenoid.

The central steps in the biosynthesis of crocetin are:

-

Oxidative Cleavage of Zeaxanthin: The pathway is initiated by the symmetrical cleavage of zeaxanthin at the 7,8 and 7',8' double bonds. This crucial step is catalyzed by a specific type of carotenoid cleavage dioxygenase (CCD) . In Crocus sativus (saffron), this enzyme is identified as CsCCD2 .[1][2][3][4] This reaction yields two molecules of 3-OH-β-cyclocitral and one molecule of the C20 dialdehyde (B1249045), crocetin dialdehyde .[1] In other plant species, such as Buddleja davidii and Gardenia jasminoides, enzymes from the CCD4 subfamily have been shown to catalyze this step, indicating an evolutionary divergence in the recruitment of CCDs for crocetin biosynthesis.

-

Oxidation of Crocetin Dialdehyde: The highly reactive crocetin dialdehyde is then oxidized to crocetin . This conversion is catalyzed by an aldehyde dehydrogenase (ALDH) . In saffron, the enzyme responsible for this step has been identified as CsALDH3I1 .

-

Glycosylation of Crocetin (Formation of Crocins): While crocetin itself is the core molecule, in many plants, it undergoes subsequent glycosylation to form crocins, which are crocetin esters with one or more sugar moieties. This reaction is catalyzed by UDP-glycosyltransferases (UGTs) . For instance, CsUGT74AD1 in saffron is responsible for the primary glycosylation of crocetin. The number and type of sugar residues attached to the crocetin backbone contribute to the diversity of crocins found in nature.

Subcellular Localization

The biosynthesis of crocetin is a spatially compartmentalized process, involving multiple subcellular locations:

-

Plastids (Chromoplasts): The initial substrate, zeaxanthin, is synthesized and stored in plastids. The first committed step, the cleavage of zeaxanthin by CCD2, also occurs within these organelles.

-

Endoplasmic Reticulum (ER): The aldehyde dehydrogenase, CsALDH3I1, which converts crocetin dialdehyde to crocetin, has been found to be associated with the endoplasmic reticulum.

-

Cytoplasm: The final glycosylation steps, catalyzed by UGTs, are believed to occur in the cytoplasm.

-

Vacuole: The final products, crocins, are water-soluble and accumulate in the vacuole.

Key Enzymes in Crocetin Biosynthesis

A summary of the key enzymes involved in the crocetin biosynthesis pathway is presented below.

| Enzyme | Abbreviation | Gene Name (in C. sativus) | Substrate(s) | Product(s) | Subcellular Localization | References |

| Carotenoid Cleavage Dioxygenase 2 | CCD2 | CsCCD2 | Zeaxanthin | Crocetin dialdehyde, 3-OH-β-cyclocitral | Plastid (Chromoplast) | |

| Aldehyde Dehydrogenase | ALDH | CsALDH3I1 | Crocetin dialdehyde | Crocetin | Endoplasmic Reticulum | |

| UDP-Glycosyltransferase | UGT | CsUGT74AD1 | Crocetin | Crocin-1 (crocetin monoglucosyl ester) | Cytoplasm |

Experimental Protocols

This section outlines the general methodologies for studying the crocetin biosynthesis pathway.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the transcript levels of genes involved in crocetin biosynthesis in different plant tissues or under various experimental conditions.

Methodology:

-

RNA Extraction: Total RNA is extracted from plant tissues (e.g., stigmas, leaves) using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.

-

DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): The qPCR reaction is performed using gene-specific primers for the target genes (CsCCD2, CsALDH3I1, CsUGTs, etc.) and a reference gene (e.g., actin or ubiquitin) for normalization. A fluorescent dye like SYBR Green is typically used for detection.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

Enzyme Activity Assays

Objective: To determine the functional activity of the enzymes involved in the crocetin pathway.

Methodology for CCD Activity:

-

Enzyme Source: Recombinant CCD enzyme can be expressed in and purified from E. coli or a yeast expression system.

-

Substrate Preparation: Zeaxanthin is dissolved in an appropriate organic solvent.

-

Assay Reaction: The purified enzyme is incubated with zeaxanthin in a reaction buffer containing necessary cofactors (e.g., Fe2+) at an optimal temperature and pH.

-

Product Extraction and Analysis: The reaction products (crocetin dialdehyde) are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology for ALDH Activity:

-

Enzyme Source: Similar to CCD, recombinant ALDH can be expressed and purified.

-

Substrate Preparation: Crocetin dialdehyde is used as the substrate.

-

Assay Reaction: The purified enzyme is incubated with crocetin dialdehyde and a cofactor (e.g., NAD+ or NADP+) in a suitable buffer.

-

Product Detection: The formation of crocetin can be monitored spectrophotometrically or by HPLC/LC-MS.

Metabolite Analysis by HPLC

Objective: To identify and quantify crocetin and its derivatives in plant extracts.

Methodology:

-

Sample Preparation: Plant tissues are ground to a fine powder in liquid nitrogen and extracted with a suitable solvent (e.g., 80% methanol).

-

Chromatographic Separation: The extract is filtered and injected into an HPLC system equipped with a C18 reverse-phase column.

-

Elution Gradient: A gradient of two or more solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is used to separate the compounds.

-

Detection: The eluting compounds are detected using a Diode Array Detector (DAD) or a mass spectrometer (MS). Crocetin and crocins have characteristic absorption maxima in the visible range (around 440 nm).

-

Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.

Mandatory Visualizations

Crocetin Biosynthesis Pathway

Caption: The compartmentalized biosynthesis pathway of crocetin in plant cells.

Experimental Workflow for Crocetin Analysis

Caption: A generalized workflow for the extraction and analysis of crocetin from plant material.

References

- 1. Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The carotenoid cleavage dioxygenase CCD2 catalysing the synthesis of crocetin in spring crocuses and saffron is a plastidial enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

Crocetin: A Technical Guide to Its Biological Activities and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin (B7823005) is a natural apocarotenoid dicarboxylic acid that forms the core chemical structure of crocins, the compounds responsible for the vibrant color of saffron (Crocus sativus L.) and the fruits of Gardenia jasminoides.[1][2] While crocins are water-soluble glycosidic esters, crocetin is the lipid-soluble aglycone metabolite.[3][4] Following oral administration of saffron or its extracts, crocins are hydrolyzed to crocetin in the intestine, which is then absorbed into the bloodstream.[4] This metabolic conversion is critical, as crocetin is responsible for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects.

Despite its significant therapeutic potential, the clinical application of crocetin is hindered by its poor aqueous solubility and physicochemical instability. This guide provides a comprehensive technical overview of crocetin's biological activities, molecular mechanisms, and physicochemical properties, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.

Physicochemical and Pharmacokinetic Properties

Crocetin's chemical structure, characterized by a 20-carbon polyene chain with a carboxylic acid group at each end, dictates its physical and biological properties.

Physicochemical Data

Crocetin is sensitive to light, heat, and pH, undergoing oxidation and isomerization when exposed to these conditions. Its poor solubility in water is a major obstacle to achieving adequate bioavailability for therapeutic applications.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₄ | |

| Molecular Weight | 328.4 g/mol | |

| Appearance | Brick red crystals | |

| Melting Point | 285 °C | |

| Aqueous Solubility | Poorly soluble (e.g., 1.23 µg/mL) | |

| Organic Solubility | Soluble in pyridine (B92270) and dimethyl sulfoxide (B87167) (DMSO) |

Pharmacokinetic Profile

Crocins from saffron extracts are not absorbed intact but are first hydrolyzed to crocetin in the gastrointestinal tract. The absorbed crocetin is then partially metabolized into mono- and diglucuronide conjugates in the intestinal mucosa and liver. Studies in mice have shown that after oral administration, crocetin is rapidly absorbed and distributed extensively to the liver and kidneys.

| Parameter | Species | Dose | Cmax | Tmax | Relative Oral Bioavailability | Reference |

| Total Crocetin | Mice | 60 mg/kg (Saffron Extract) | - | - | 1.17 | |

| Crocetin | Human | 22.5 mg | 0.28 µg/mL | - | - | |

| Crocetin | Human | 16 mg (from Crocins) | 0.35 µg/mL | - | - | |

| Crocetin | Human | 2-3 mg (from Crocins) | ~0.3 µg/mL | 60-90 min | High |

Core Biological Activities and Mechanisms

Crocetin exerts a multitude of biological effects by modulating key cellular signaling pathways. Its strong antioxidant property is believed to be the foundation for many of its therapeutic actions.

Antioxidant Activity

Crocetin is a potent antioxidant that directly scavenges reactive oxygen species (ROS), such as hydroxyl radicals and superoxide (B77818) anions, thereby protecting cells from oxidative damage. It also enhances the body's endogenous antioxidant defense system by increasing the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). This dual action helps to reduce lipid peroxidation, a key process in cellular injury.

Molecular Mechanism: The Nrf2/HO-1 Pathway

A primary mechanism for crocetin's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm. In response to oxidative stress, crocetin promotes the dissociation of Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1).

Quantitative Data: Antioxidant Effects

| Model System | Treatment | Effect | Reference |

| Isoproterenol-induced MI (Rats) | Crocetin (50, 100, 200mg/kg) | Increased GSH and CAT; Decreased MDA and SOD activity | |

| Norepinephrine-induced Cardiac Hypertrophy (Rats) | Crocetin | Increased GSH-Px and SOD activity; Reduced lipid peroxidation | |

| Hypoxia/Reoxygenation (H9c2 cells) | Crocetin | Increased SOD activity; Decreased MDA levels | |

| Stroke-prone Hypertensive Rats | Crocetin | Significantly inhibited hydroxyl radical generation |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Crocetin demonstrates potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.

Molecular Mechanism: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus. Once in the nucleus, NF-κB initiates the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and various cytokines. Crocetin exerts its anti-inflammatory effect by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation and nuclear translocation.

Anticancer Activity

Crocetin has demonstrated significant antitumor potential across various cancer types, including breast, lung, pancreatic, and cervical cancers. Its mechanisms of action are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of growth factor signaling pathways.

Molecular Mechanisms:

-

Inhibition of Nucleic Acid Synthesis : Crocetin can reduce the synthesis of DNA, RNA, and protein in tumor cells, thereby halting their growth.

-

Induction of Apoptosis : It triggers the intrinsic apoptotic pathway by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. This leads to the disruption of the mitochondrial membrane potential and activation of executioner caspases, such as caspase-3.

-

Inhibition of Signaling Pathways : Crocetin has been shown to suppress the activation of key oncogenic pathways like STAT3 and its upstream kinases (Src, JAK1, JAK2), which are crucial for cancer cell survival and proliferation. It also reduces the expression and phosphorylation of the Epidermal Growth Factor Receptor (EGFR).

Quantitative Data: Anticancer Effects

| Cell Line | Cancer Type | IC₅₀ / Effect | Reference |

| HL-60 | Leukemia | 2 µmol (inhibited growth by 50%) | |

| Hepatocellular Carcinoma Cells | Liver Cancer | 50 µmol (inhibited proliferation, promoted apoptosis) | |

| KYSE-150 | Esophageal Cancer | 200 µmol (synergistic effect with cisplatin) | |

| Primary APL, NB4, HL60 | Leukemia | 100 µmol/L (inhibited proliferation) |

Cardioprotective and Neuroprotective Effects

Crocetin's antioxidant and anti-inflammatory actions contribute significantly to its protective effects on the cardiovascular and nervous systems.

Cardioprotection : In models of myocardial infarction and hypertrophy, crocetin reduces oxidative stress, decreases levels of inflammatory cytokines, and attenuates apoptosis of myocardial cells. It has also been shown to lower blood pressure and improve lipid profiles in animal studies. A clinical trial in patients with coronary artery disease (CAD) found that 10 mg/day of crocetin for two months significantly reduced serum homocysteine and other atherogenic markers, while increasing HDL.

Neuroprotection : Crocetin provides neuroprotection by reducing the production of neurotoxic molecules from activated microglial cells, the primary immune cells of the central nervous system. It can suppress the expression of inflammatory pathways (PI3K/Akt/NF-κB) in the retina, protecting retinal ganglion cells in models of glaucoma. Its ability to cross the blood-brain barrier allows it to exert direct antioxidant effects within the brain, potentially preventing ROS-related diseases like stroke.

Key Experimental Protocols and Workflows

Reproducibility is paramount in scientific research. This section details common methodologies used to assess the properties and activities of crocetin.

Protocol: Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation : Add an excess amount of crocetin powder to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Equilibration : Place the vial in a thermostatic shaker bath, maintaining a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm) for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Separation : After equilibration, centrifuge the suspension at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Quantification : Carefully collect the supernatant, dilute it with a suitable solvent if necessary, and measure the concentration of dissolved crocetin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol: Western Blot for NF-κB Pathway Analysis

This technique is used to measure changes in the levels of specific proteins (e.g., phosphorylated IκBα) in response to treatment.

-

Cell Culture and Treatment : Culture cells (e.g., RAW264.7 macrophages) to ~80% confluency. Pre-treat cells with various concentrations of crocetin for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., LPS at 1 µg/mL) for a short duration (e.g., 30 minutes).

-

Protein Extraction : Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run electrophoresis to separate proteins by size.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα) overnight at 4 °C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software. Normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

Crocetin, the primary active metabolite of saffron's crocins, possesses a remarkable range of biological activities with significant therapeutic potential. Its potent antioxidant and anti-inflammatory effects, mediated through the modulation of key signaling pathways like Nrf2 and NF-κB, form the basis for its efficacy in anticancer, cardioprotective, and neuroprotective applications.

The primary challenge impeding the clinical translation of crocetin is its poor bioavailability, stemming from low aqueous solubility and stability. Future research must focus on developing advanced formulation strategies, such as nano-emulsions, liposomes, or inclusion complexes with cyclodextrins, to enhance its delivery and efficacy. While preclinical data is abundant and promising, more well-designed, large-scale clinical trials are necessary to validate its therapeutic benefits in humans and establish safe and effective dosages for various conditions. Continued investigation into its molecular mechanisms will further unlock the full potential of this promising natural compound.

References

An In-depth Technical Guide to the Solubility and Stability of Crocetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin (B7823005), a natural carotenoid dicarboxylic acid, is the core aglycone of crocins, the compounds responsible for the vibrant color of saffron. Possessing a range of pharmacological properties including neuroprotective, cardioprotective, and anticancer effects, crocetin holds significant promise for therapeutic applications. However, its clinical development is substantially hindered by its poor aqueous solubility and inherent instability under various environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability of crocetin, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers and drug development professionals.

Crocetin Solubility

The polyunsaturated dicarboxylic acid structure of crocetin results in its poor solubility in water, a major hurdle for achieving adequate bioavailability.[1] Its solubility is somewhat improved in alkaline solutions and certain organic solvents.

Quantitative Solubility Data

The following table summarizes the reported solubility of crocetin in various solvents.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 1.23 µg/mL |

| Phosphate (B84403) Buffer (pH 6.8) | 25 | 1.84 ± 0.11 mg/L |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |

| Pyridine | Not Specified | Soluble |

| Alkaline Aqueous Solutions (pH > 9.0) | Not Specified | Partially Soluble |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of crocetin.

Materials:

-

Crocetin

-

Solvent of interest (e.g., water, phosphate buffer)

-

Thermostatic shaker water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of crocetin to a known volume of the solvent in a sealed container.

-

Equilibration: Place the sealed container in a thermostatic shaker water bath set to a constant temperature (e.g., 25 ± 0.5 °C). Shake the suspension at a constant rate (e.g., 100 rpm) for a sufficient period (e.g., 72 hours) to ensure equilibrium is reached. It is crucial to protect the samples from light throughout this process to prevent photodegradation.

-

Phase Separation: After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved crocetin.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant.

-

Quantification: Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtrate with a suitable solvent (e.g., methanol) to a concentration within the linear range of the analytical method. Analyze the concentration of crocetin in the diluted sample using a validated HPLC method.

Workflow Diagram for Solubility Determination

Caption: Experimental workflow for determining crocetin solubility.

Crocetin Stability

Crocetin is a labile molecule, susceptible to degradation by heat, light, and certain pH conditions. This instability poses a significant challenge for its formulation and storage.

Factors Affecting Stability

-

Light: Exposure to light, particularly UV radiation, can lead to photo-oxidation and isomerization of the crocetin molecule.

-

Temperature: Elevated temperatures accelerate the degradation of crocetin.

-

pH: Crocetin's stability is pH-dependent. While specific quantitative data for crocetin is limited, studies on the related compound crocin (B39872) show that it is most stable at a slightly acidic pH (around 5) and degrades more rapidly in highly acidic or alkaline conditions.

Quantitative Stability Data (Data for Crocin as a proxy)

The following tables summarize the stability of crocin, the glycoside of crocetin, under various pH and temperature conditions. This data can serve as a valuable reference for understanding the stability profile of crocetin.

Table 1: Half-life of Crocin at Different Temperatures

| Temperature (°C) | Half-life |

| 100 | 260 minutes |

| 150 | 74 minutes |

| 200 | 20 minutes |

Table 2: Half-life of Crocin at Different pH values (at 5°C)

| pH | Half-life (days) |

| 2 | ~0.72 |

| 3 | ~0.67 |

| 5 | ~8.72 |

| 7 | ~2.52 |

Experimental Protocols for Stability Assessment

This protocol describes a method for evaluating the thermal degradation of crocetin in solution.

Materials:

-

Crocetin solution of known concentration

-

Temperature-controlled incubator or water bath

-

Amber glass vials

-

HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a solution of crocetin in a suitable solvent (e.g., phosphate buffer, pH 5) at a known concentration.

-

Incubation: Aliquot the crocetin solution into several amber glass vials and seal them. Place the vials in incubators or water baths set to the desired temperatures (e.g., 40°C, 60°C, 80°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature.

-

Analysis: Immediately cool the sample to room temperature and analyze the remaining crocetin concentration using a validated HPLC method.

-

Data Analysis: Plot the natural logarithm of the crocetin concentration versus time to determine the degradation kinetics (typically first-order). Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each temperature.

This protocol outlines a method to assess the stability of crocetin in aqueous solutions of different pH.

Materials:

-

Crocetin

-

A series of buffers with different pH values (e.g., pH 2, 4, 5, 7, 9)

-

Temperature-controlled environment

-

Amber glass vials

-

HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare separate solutions of crocetin in each of the different pH buffers at a known concentration.

-

Incubation: Aliquot each solution into amber glass vials, seal them, and store them at a constant temperature (e.g., 25°C or 37°C) in the dark.

-

Time-Point Sampling: At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw a sample from each pH solution.

-

Analysis: Analyze the concentration of crocetin remaining in each sample using a validated HPLC method.

-

Data Analysis: For each pH, plot the crocetin concentration against time to determine the degradation profile. Calculate the degradation rate constant and half-life at each pH.

Workflow Diagram for Stability Testing

Caption: General experimental workflow for crocetin stability testing.

Signaling Pathways Modulated by Crocetin

Crocetin exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Inhibition of Angiogenesis via VEGFR2 Signaling

Crocetin has been shown to inhibit angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis. It achieves this by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

Caption: Crocetin inhibits the VEGFR2 signaling pathway.

Modulation of PI3K/Akt and MAPK/ERK Signaling Pathways

Crocetin has been reported to modulate the PI3K/Akt and MAPK/ERK signaling cascades, which are central to cell survival, proliferation, and apoptosis. In some contexts, such as in neuronal cells, crocetin can activate the PI3K/Akt pathway, leading to neuroprotective effects. Conversely, in certain cancer cells, it can inhibit these pathways, contributing to its anti-tumor activity.

Caption: Crocetin modulates PI3K/Akt and MAPK/ERK signaling.

Inhibition of NF-κB Signaling Pathway

Crocetin has demonstrated anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response.

Caption: Crocetin inhibits the NF-κB inflammatory pathway.

Conclusion

Crocetin presents a compelling profile as a potential therapeutic agent, yet its physicochemical limitations of poor solubility and stability must be addressed to unlock its full clinical potential. This technical guide has summarized the current understanding of crocetin's solubility in various media and its susceptibility to degradation by light, heat, and pH. Detailed experimental protocols for assessing these properties have been provided to aid researchers in generating reproducible and comparable data. Furthermore, the visualization of key signaling pathways modulated by crocetin offers insights into its mechanisms of action. Future research should focus on developing formulation strategies, such as nanoformulations and co-crystallization, to enhance the solubility and stability of crocetin, thereby improving its bioavailability and therapeutic efficacy.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Crocetin (B7823005) Derivatives: Synthesis, Function, and Therapeutic Potential

Introduction

Crocetin is a natural apocarotenoid dicarboxylic acid, representing the core aglycone of crocins, the compounds responsible for the vibrant color of saffron (Crocus sativus L.) and also found in the fruits of Gardenia jasminoides.[1][2][3] Possessing a polyunsaturated conjugated structure, crocetin exhibits a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][4] However, the therapeutic application of native crocetin is significantly hindered by its poor aqueous solubility and bioavailability. This has driven the development of various crocetin derivatives, structurally modified to enhance these physicochemical properties and, consequently, improve their biological efficacy. This guide provides a comprehensive overview of the synthesis of crocetin derivatives, their enhanced functions, the signaling pathways they modulate, and the experimental protocols used for their evaluation.

Synthesis and Physicochemical Properties of Crocetin Derivatives

A primary strategy to overcome the limitations of crocetin is to modify its chemical structure, particularly at its terminal carboxylic acid groups, to improve water solubility. A common approach involves the synthesis of amide derivatives.

Synthesis of Amide Derivatives

Researchers have successfully synthesized derivatives by conjugating crocetin with molecules like ethylamine (B1201723) and 4-fluorobenzylamine. This modification enhances hydrophilicity and increases the potential for hydrogen bond formation, leading to a significant improvement in solubility.

Caption: General workflow for the synthesis of crocetin amide derivatives.

Enhanced Solubility

The derivatization process has proven highly effective in increasing the aqueous solubility of crocetin. Studies show that the solubility of synthesized derivatives can be over 10 to 20 times greater than that of the parent compound.

Table 1: Solubility of Crocetin and its Synthesized Derivatives

| Compound | Solubility in Water (µg/mL) | Fold Increase vs. Crocetin |

|---|---|---|

| Crocetin | 1.238 | - |

| Derivative A (ethylamine conjugate) | 24.20 | ~19.6x |

| Derivative B (4-fluorobenzylamine conjugate) | 15.20 | ~12.3x |

(Data sourced from Wang et al., 2020)

Pharmacological Functions and Mechanisms

The enhanced solubility of crocetin derivatives often correlates with improved biological activity. These compounds have demonstrated potent effects in anti-cancer, anti-inflammatory, and anti-angiogenic models.

Anti-Cancer and Anti-Proliferative Activity

Crocetin and its derivatives inhibit the growth of various cancer cells by interfering with nucleic acid synthesis, promoting apoptosis, and disrupting growth factor signaling. Derivatives have shown enhanced inhibitory effects on several cancer cell lines compared to crocetin.

Table 2: In Vitro Anti-Proliferative Activity (IC50) of Crocetin and Derivatives

| Cell Line | Cancer Type | Crocetin (µg/mL) | Derivative B (µg/mL) |

|---|---|---|---|

| A549 | Human Lung Cancer | > 60.98 | 29.51 |

| B16F10 | Rat Melanoma | > 60.98 | 34.25 |

| SKOV3 | Human Ovarian Carcinoma | 1.83 | 1.15 |

(Data adapted from Wang et al., 2020)

The anti-cancer mechanisms of crocetin are multifaceted, involving the downregulation of growth pathways and the upregulation of apoptosis. This includes the inhibition of RNA polymerase II activity and interference with DNA-protein interactions.

Caption: Overview of crocetin's primary anti-cancer mechanisms of action.

Anti-Angiogenic Effects

Crocetin and its glycoside precursor, crocin (B39872), have been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth. The mechanism involves the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling pathways. Crocetin is more potent than crocin in this regard, likely due to its higher binding affinity for VEGFR2.

References

Methodological & Application

Application Notes and Protocols for Crocetin Quantification Using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of crocetin (B7823005) in various sample matrices using High-Performance Liquid Chromatography (HPLC). Crocetin, a primary bioactive constituent of saffron (Crocus sativus L.), is the aglycone of crocins and is noted for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] Accurate and validated analytical methods are crucial for pharmacokinetic studies, quality control of saffron-based products, and clinical research.[1][3]

Introduction to Crocetin Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is a robust and widely used technique for the separation and quantification of crocetin.[1] Reversed-phase HPLC, utilizing a C18 stationary phase, is the most common approach. The selection of the appropriate sample preparation technique and chromatographic conditions is critical to achieving accurate and reproducible results, especially when dealing with complex biological matrices like human plasma or serum.

Experimental Protocols

This section details validated HPLC methods for crocetin quantification in human plasma/serum and saffron extracts.

Quantification of Crocetin in Human Plasma/Serum

This protocol is essential for pharmacokinetic and bioavailability studies of crocetin following the administration of saffron or its derivatives.

2.1.1. Sample Preparation

Two primary methods for sample preparation from human serum or plasma are direct protein precipitation and solid-phase extraction (SPE).

-

Method 1: Direct Protein Precipitation.

-

To 50 µL of human serum/plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., 13-cis retinoic acid).

-

Add a protein precipitating agent, such as acetonitrile (B52724).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.

-

-

Method 2: Solid-Phase Extraction (SPE).

-

Condition a C18 SPE cartridge (e.g., Bond Elut C18, 200mg) according to the manufacturer's instructions.

-

Load the pre-treated serum/plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the crocetin and internal standard from the cartridge with an appropriate solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system.

-

2.1.2. HPLC Conditions

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV-Vis detector is required.

-

Column: A C18 reversed-phase column is typically used (e.g., Luna C18, 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase:

-

Isocratic: A mixture of methanol, water, and an acidifier like acetic acid or trifluoroacetic acid. A common composition is methanol/water/acetic acid (85:14.5:0.5 v/v/v) or methanol/water/trifluoroacetic acid (75.0:24.5:0.5, v/v/v).

-

-

Flow Rate: A typical flow rate is between 0.8 mL/min and 1.0 mL/min.

-

Detection Wavelength: The UV detector should be set to the maximum absorption wavelength of crocetin, which is approximately 423 nm.

-

Internal Standard: 13-cis retinoic acid is a suitable internal standard due to its structural similarity to crocetin.

Quantification of Crocetin (from Crocins) in Saffron

This protocol is designed for the quality control of saffron stigmas and extracts. It involves the hydrolysis of crocins to crocetin, followed by HPLC analysis.

2.2.1. Sample Preparation

-

Extraction of Crocins:

-

Accurately weigh approximately 50 mg of dried and powdered saffron stigmas.

-

Transfer the powder to a volumetric flask and add a methanol/water (1:1, v/v) solution.

-

Stir the mixture in the dark for 1-2 hours at room temperature.

-

Centrifuge the mixture and collect the supernatant.

-

-

Alkaline Hydrolysis of Crocins to Crocetin:

-

The saffron extract containing crocins is subjected to alkali-mediated hydrolysis to convert crocins to crocetin. This involves saponification with a sodium hydroxide (B78521) solution.

-

After hydrolysis, the solution is acidified to precipitate the crocetin.

-

The crocetin precipitate is then washed and can be crystallized.

-

-

Final Sample Preparation:

-

The resulting crocetin is dissolved in a suitable solvent (e.g., DMSO for a stock solution) and then diluted with the mobile phase for HPLC analysis.

-

2.2.2. HPLC Conditions

The HPLC conditions for the analysis of crocetin from saffron are similar to those used for plasma/serum samples.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (often with 0.1% formic acid) and an organic solvent like acetonitrile (ACN).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: 440 nm is often used for the analysis of crocins and crocetin in saffron extracts.

Quantitative Data Summary

The following tables summarize the quantitative parameters from validated HPLC methods for crocetin.

Table 1: Method Validation Parameters for Crocetin in Human Serum/Plasma

| Parameter | Direct Precipitation Method | Solid-Phase Extraction (SPE) Method | SPE-HPLC Method |

| Linearity Range | 0.05 - 1.25 µg/mL | 0.5 - 5 µg/mL | 0.020 - 20 µM |

| Regression Coefficient (R²) | 0.999 | 0.990 | 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.5 µg/mL | Not Reported |

| Mean Recovery | > 70% | > 60% | > 72% |

| Intra-day Precision (CV%) | 0.37 - 2.6% | 0.64 - 5.43% | Not Reported |

| Inter-day Precision (CV%) | 1.69 - 6.03% | 5.13 - 12.74% | Not Reported |

Table 2: Chromatographic Parameters for Crocetin Analysis

| Parameter | Method for Human Serum | Method for Human Plasma | Method for Food Samples |

| Column | C18 Reversed-Phase | Luna C18 (4.6mm x 250mm, 5µm) | Sunfire C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | Methanol/Water/Acetic Acid (85:14.5:0.5 v/v/v) | Methanol/Water/Trifluoroacetic Acid (75.0:24.5:0.5, v/v/v) | Gradient of 0.1% Formic Acid and ACN |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | Not Specified |

| Detection Wavelength | 423 nm | Not Specified | Not Specified |

| Retention Time (trans-crocetin) | Not Specified | 10.7 min | Not Specified |

| Retention Time (cis-crocetin) | Not Specified | 18.6 min | Not Specified |

Visualizations

The following diagrams illustrate the experimental workflow for crocetin quantification.

Caption: Workflow for Crocetin Quantification in Human Plasma/Serum.

Caption: Workflow for Crocetin Analysis from Saffron.

References

Application Note: Isolating Crocetin from Saffron (Crocus sativus L.)

Abstract

Crocetin (B7823005), a key bioactive carotenoid dicarboxylic acid found in saffron, is recognized for its therapeutic potential in various fields, including neuroprotection and cancer research. This document provides a detailed protocol for the isolation of trans-crocetin from saffron (Crocus sativus L.) stigmas. The methodology involves an initial extraction of crocins (crocetin glycosides) followed by enzymatic hydrolysis to yield the aglycone, crocetin. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method to obtain high-purity crocetin for analytical and preclinical studies.

Introduction

Saffron, derived from the dried stigmas of Crocus sativus L., is a source of several valuable secondary metabolites, including the water-soluble crocins and the lipid-soluble crocetin. Crocins are glycosyl esters of crocetin and are responsible for saffron's vibrant color.[1] In biological systems, crocins are metabolized to crocetin, which is believed to be responsible for many of saffron's pharmacological effects.[2] Direct isolation of crocetin from saffron is challenging due to its low natural abundance in the aglycone form. Therefore, a common and effective strategy is the hydrolysis of the more abundant crocins. This can be achieved through acidic, alkaline, or enzymatic methods.[3] Enzymatic hydrolysis is often preferred as it proceeds under milder conditions, potentially preserving the integrity of the trans-crocetin isomer. This application note details a protocol for the isolation of trans-crocetin via enzymatic deglycosylation of an initial saffron extract.

Materials and Reagents

-

Dried saffron stigmas

-

Ethanol (B145695) (80%)

-

Deionized water

-

Commercial glycosidase mixture (e.g., Rohament CL® or similar)

-

MCI® gel (or equivalent reversed-phase chromatography medium)

-

Acetonitrile

-

Formic acid (for HPLC)

-

Rotary evaporator

-

Lyophilizer

-

Flash chromatography system

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

Centrifuge

-

Vortex mixer

Experimental Protocols

This protocol is divided into three main stages: Extraction of Crocins, Enzymatic Hydrolysis to Crocetin, and Purification of Crocetin.

Part 1: Preparation of Saffron Extract Rich in Crocins

-

Grinding: Grind dried saffron stigmas into a fine powder using a mortar and pestle or a laboratory mill.

-

Extraction:

-

Suspend 10 g of powdered saffron in 200 mL of an 80:20 ethanol:water solution.

-

Vortex the suspension for 2 minutes at room temperature.[4]

-

Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.[4]

-

Repeat the extraction process on the pellet with an additional 200 mL of 80% ethanol to ensure complete extraction of crocins.

-

Combine the supernatants from all extractions.

-

-

Solvent Removal:

-

Concentrate the combined supernatant using a rotary evaporator at a temperature not exceeding 40°C, under protection from light, to remove the ethanol.

-

Lyophilize the remaining aqueous solution to obtain a dry saffron extract powder. The yield of this extract is typically around 43% of the initial saffron weight.

-

Part 2: Enzymatic Hydrolysis of Crocins to Crocetin

-

Enzyme Reaction:

-

Dissolve the lyophilized saffron extract in a suitable buffer (as recommended by the enzyme manufacturer, typically a slightly acidic pH).

-

Add a commercial glycosidase mixture (e.g., Rohament CL®) to the extract solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:10 (w/w) can be used.

-

Incubate the mixture at a temperature optimal for the enzyme (e.g., 37-50°C) for 24-48 hours. Monitor the reaction progress by HPLC.

-

-

Termination of Reaction:

-

Once the hydrolysis is complete (as indicated by the disappearance of crocin (B39872) peaks and the appearance of the crocetin peak in the HPLC chromatogram), terminate the reaction by heating the mixture to 90°C for 5 minutes to denature the enzyme.

-

Alternatively, the reaction can be stopped by adding a water-immiscible organic solvent like ethyl acetate (B1210297) to extract the crocetin.

-

Part 3: Purification of Trans-Crocetin

-

Initial Extraction:

-

After terminating the enzymatic reaction, allow the solution to cool.

-

Extract the crocetin from the aqueous solution using a suitable organic solvent such as ethyl acetate. Repeat the extraction three times to maximize recovery.

-

Combine the organic phases and evaporate to dryness under vacuum at a temperature not exceeding 40°C.

-

-

Flash Chromatography:

-

The crude crocetin extract can be further purified using flash chromatography.

-

Prepare a column with a reversed-phase stationary phase such as MCI® gel.

-

Dissolve the crude crocetin in a minimal amount of methanol.

-

Elute the column with a gradient of methanol in water.

-

Collect fractions and monitor by HPLC for the presence of pure trans-crocetin.

-

Combine the pure fractions and evaporate the solvent to obtain purified trans-crocetin.

-

Data Presentation

The following table summarizes quantitative data from representative crocetin isolation protocols.

| Parameter | Value | Reference |

| Initial Extraction | ||

| Saffron to Solvent Ratio | 1:20 (w/v) | |

| Extraction Solvent | Ethanol:Water (80:20) | |

| Extraction Time | 2 minutes (vortexing) | |

| Saffron Extract Yield | ~43% (w/w from saffron) | |

| Enzymatic Hydrolysis | ||

| Enzyme | Commercial Glycosidase | |

| Purification | ||

| Purification Method | Flash Chromatography | |

| Stationary Phase | MCI® gel | |

| Final Crocetin Yield | 6-11% (from saffron extract) | |

| Purity Analysis | ||

| Analytical Method | HPLC-DAD | |

| Wavelength for Detection | ~440 nm | |

| Achievable Purity | >95% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isolation of crocetin from saffron.

Caption: Workflow for the isolation of crocetin from saffron.

Conclusion

The protocol described provides a robust and effective method for the isolation of high-purity trans-crocetin from saffron. By employing an initial extraction of crocins followed by enzymatic hydrolysis, this approach allows for a good yield of the target compound. The subsequent purification by flash chromatography ensures the final product is suitable for a range of research and development applications. Researchers can adapt and optimize the specific conditions, such as enzyme concentration and chromatography parameters, to suit their laboratory scale and equipment.

References

- 1. Molecular species fingerprinting and quantitative analysis of saffron ( Crocus sativus L.) for quality control by MALDI mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07484D [pubs.rsc.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

Using Crocetin as a Fluorescent Probe in Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin (B7823005), a natural carotenoid dicarboxylic acid found in saffron, has garnered significant interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] Beyond its therapeutic potential, the intrinsic fluorescence of crocetin presents an opportunity for its use as a fluorescent probe in microscopy. This document provides an overview of the current understanding and potential applications of crocetin as a fluorescent imaging agent, along with generalized protocols for its use in cellular imaging. It is important to note that while the fluorescence of crocetin has been utilized to observe its presence in cells, comprehensive characterization of its photophysical properties and standardized protocols for its use as a specific fluorescent probe are still emerging areas of research.

Photophysical Properties of Crocetin

Crocetin's fluorescence originates from its conjugated polyene backbone. While detailed quantitative data on its fluorescence quantum yield and photostability are not extensively documented in publicly available literature, its absorption and emission characteristics are known. Crocetin is the aglycone of crocin, which has a strong absorption maximum around 440 nm.[3] The fluorescence of crocetin itself has been observed in various studies, typically using standard fluorescence microscopy setups.

For practical application as a fluorescent probe, empirical determination of the optimal excitation and emission settings for the specific imaging system is recommended. Based on the absorption profile of related compounds, excitation with a blue laser (e.g., 405 nm or 488 nm) is a reasonable starting point.

Table 1: Summary of Crocetin Properties

| Property | Description | Reference |

| Molecular Formula | C₂₀H₂₄O₄ | [2] |

| Molecular Weight | 328.4 g/mol | [2] |

| Solubility | Poorly soluble in water. Soluble in dimethyl sulfoxide (B87167) (DMSO) and pyridine. | [2] |

| Key Biological Activities | Antioxidant, anti-inflammatory, anticancer, neuroprotective | [1] |

Applications in Cellular Imaging

The primary application of crocetin in fluorescence microscopy to date has been to confirm its cellular uptake and to observe its effects on cellular morphology, particularly in the context of apoptosis.

Visualization of Cellular Uptake and Distribution

Fluorescence microscopy can be employed to visualize the intracellular localization of crocetin. While specific organelle targeting has not been extensively characterized, its presence within the cytoplasm and potentially other compartments can be confirmed.

Monitoring Apoptosis

Studies have utilized the intrinsic fluorescence of crocetin to observe its role in inducing apoptosis.[2] In these experiments, the fluorescence of crocetin is used to identify cells that have taken up the compound, which are then co-stained with specific apoptosis markers (e.g., Hoechst 33342 for nuclear condensation) to correlate the presence of crocetin with apoptotic events.

Experimental Protocols

The following are generalized protocols for using crocetin as a fluorescent probe for cellular imaging. Optimization of concentrations, incubation times, and imaging parameters will be necessary for specific cell types and experimental questions.

Protocol 1: General Cellular Staining with Crocetin

Objective: To visualize the uptake and distribution of crocetin in cultured cells.

Materials:

-

Crocetin

-

Dimethyl sulfoxide (DMSO)

-

Cultured cells on glass coverslips or in imaging-compatible plates

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP)

Procedure:

-

Prepare a Crocetin Stock Solution: Dissolve crocetin in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C, protected from light.

-

Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency.

-

Prepare Staining Solution: Dilute the crocetin stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration range of 10-50 µM can be tested.

-

Cell Staining: Remove the existing cell culture medium and replace it with the crocetin-containing medium.

-

Incubation: Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C in a CO₂ incubator, protected from light.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove excess crocetin.

-

Imaging: Mount the coverslips or place the imaging plate on the fluorescence microscope. Acquire images using an appropriate excitation source (e.g., 405 nm or 488 nm laser) and emission filter.

Crocetin inhibits the VEGFR2 signaling pathway.

Currently, there is no direct evidence to suggest that the fluorescence properties of crocetin (e.g., intensity, lifetime, or spectral shift) change upon its interaction with components of these signaling pathways. Therefore, its use as a direct functional probe to report on the activity of these pathways has not been established. Future research may explore the development of crocetin derivatives or specialized imaging techniques to leverage its fluorescence for monitoring these cellular processes.

Limitations and Future Directions

The use of crocetin as a fluorescent probe is still in its infancy. Key limitations include:

-

Lack of Detailed Photophysical Characterization: A comprehensive understanding of its excitation and emission spectra, quantum yield, and photostability is needed for quantitative imaging applications.

-

Specificity: Its subcellular localization and potential for targeting specific organelles or biomolecules are not well understood.

-

Functional Readout: It is unclear if its fluorescence is sensitive to changes in the local cellular environment (e.g., pH, ion concentration) or binding to specific proteins.

Future research should focus on a thorough characterization of crocetin's fluorescence properties and the exploration of its potential as a targeted and functional fluorescent probe, possibly through chemical modification to enhance its photophysical properties and introduce specific binding moieties.

Conclusion

Crocetin offers the potential for use as a natural fluorescent probe in cellular imaging, particularly for confirming cellular uptake and co-localizing with events like apoptosis. However, its application is currently limited by the lack of detailed photophysical data and specific labeling protocols. The provided protocols serve as a starting point for researchers interested in exploring the use of this intriguing natural compound in fluorescence microscopy. Further research is essential to fully unlock its potential as a versatile tool for cell biology and drug development.

References

- 1. Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the Intimate Mechanism of the Crocin Antioxidant Properties by Radiolytic Analysis and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Crocetin Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin (B7823005) is a natural apocarotenoid dicarboxylic acid, the metabolic core of crocin (B39872), a primary active component of saffron (Crocus sativus L.).[1][2] Possessing a range of pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects, crocetin is a subject of growing interest in drug discovery and development.[2][3] In vitro cell culture models are fundamental to elucidating the molecular mechanisms underpinning crocetin's therapeutic potential. These studies demonstrate that crocetin can inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis, modulating growth factor signaling pathways, and inducing programmed cell death (apoptosis).[3][4][5]

This document provides detailed application notes and standardized protocols for investigating the effects of crocetin in vitro, focusing on its anticancer properties. It includes methodologies for assessing cell viability, apoptosis, and cell cycle progression, along with data presentation guidelines and visualizations of key cellular pathways.

Mechanism of Action: Anticancer Effects

Crocetin exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the growth of various cancer cell lines by arresting the cell cycle and inducing apoptosis.[6] Mechanistically, crocetin can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[7] Furthermore, it can trigger apoptosis through both p53-dependent and independent mechanisms and by increasing the ratio of pro-apoptotic to anti-apoptotic proteins like Bax/Bcl-2.[6][8][9] The induction of reactive oxygen species (ROS) is another mechanism contributing to its cytotoxicity in cancer cells.[1]

Below is a diagram illustrating a common signaling pathway affected by crocetin in cancer cells.

Caption: Crocetin's inhibition of the PI3K/Akt signaling pathway.

Data Presentation: Quantitative Effects of Crocetin

The following tables summarize quantitative data from various in vitro studies on crocetin, providing a comparative overview of its efficacy across different cancer cell lines.

Table 1: IC₅₀ Values of Crocetin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Assay Method |

|---|---|---|---|---|

| HCT-116 | Colorectal Carcinoma | 160 | 48 | MTT |

| HeLa | Cervical Cancer | 220 | 48 | MTT |

| SK-OV-3 | Ovarian Cancer | 190 | 48 | MTT |

| A549 | Lung Carcinoma | 410 | 48 | MTT |

| HepG2 | Hepatocellular Carcinoma | 610 | 48 | MTT |

| HUVECs | Endothelial Cells | 372.6 | 24 | XTT |

Data compiled from multiple sources.[1][10] Note: IC₅₀ values can vary based on experimental conditions.

Table 2: Effect of Crocetin on Cell Cycle Distribution and Apoptosis

| Cell Line | Crocetin Conc. (µM) | Incubation Time (h) | % Cells in G1 Phase (vs. Control) | % Apoptotic Cells (vs. Control) |

|---|---|---|---|---|

| HeLa | 240 | 24 | 41% (vs. 33%) | - |

| HeLa | 240 | 72 | - | Significant increase in Sub-G1 |

| A549 | 240 | 24 | 47% (vs. 42%) | - |

| SKOV3 | 240 | 24 | 60% (vs. 54%) | - |

Data extracted from studies on crocetin's effect on cell cycle and apoptosis.[6]

Experimental Workflow

A typical workflow for evaluating the in vitro anticancer effects of crocetin involves a series of sequential and parallel assays.

Caption: General experimental workflow for crocetin in vitro studies.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.[11][12]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Crocetin (stock solution prepared in DMSO, protected from light)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)[11]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[13]

-

Crocetin Treatment: Prepare serial dilutions of crocetin in culture medium from the stock solution. After 24 hours, replace the old medium with 100 µL of medium containing various concentrations of crocetin. Include a vehicle control (medium with the same concentration of DMSO used for the highest crocetin dose) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12] Purple formazan crystals should be visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to enhance dissolution.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining